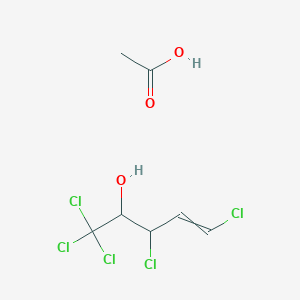
Acetic acid;1,1,1,3,5-pentachloropent-4-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;1,1,1,3,5-pentachloropent-4-en-2-ol is a chemical compound that combines the properties of acetic acid and a chlorinated pentenol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,1,1,3,5-pentachloropent-4-en-2-ol typically involves the chlorination of a suitable precursor followed by the introduction of the acetic acid moiety. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the final product. The use of advanced techniques such as distillation and crystallization ensures that the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Acetic acid;1,1,1,3,5-pentachloropent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorinated groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
Acetic acid;1,1,1,3,5-pentachloropent-4-en-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;1,1,1,3,5-pentachloropent-4-en-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets can vary depending on the context of its use.
類似化合物との比較
Similar Compounds
Similar compounds include other chlorinated pentenols and acetic acid derivatives. Examples are:
- 1,1,1,3,5-pentachloropent-4-en-2-ol
- 1,1,1,3,5-tetrachloropent-4-en-2-ol
- 1,1,1,3,5-trichloropent-4-en-2-ol
Uniqueness
What sets acetic acid;1,1,1,3,5-pentachloropent-4-en-2-ol apart is its specific combination of chlorination and the presence of the acetic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
63189-61-7 |
|---|---|
分子式 |
C7H9Cl5O3 |
分子量 |
318.4 g/mol |
IUPAC名 |
acetic acid;1,1,1,3,5-pentachloropent-4-en-2-ol |
InChI |
InChI=1S/C5H5Cl5O.C2H4O2/c6-2-1-3(7)4(11)5(8,9)10;1-2(3)4/h1-4,11H;1H3,(H,3,4) |
InChIキー |
MRBDQQAHBHUSOU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C(=CCl)C(C(C(Cl)(Cl)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)
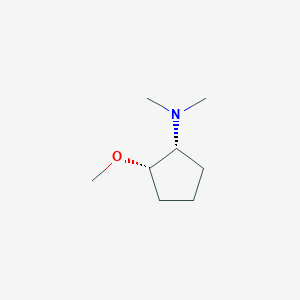
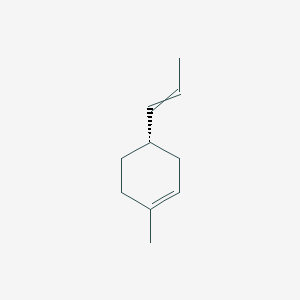


![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
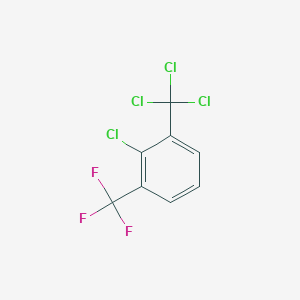
![2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole](/img/structure/B14512709.png)



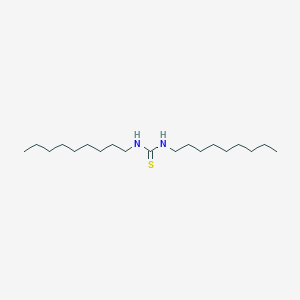
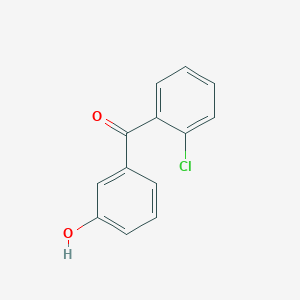
![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)
